![molecular formula C12H17N3O4S B6574588 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide CAS No. 1091476-41-3](/img/structure/B6574588.png)
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide
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Overview
Description
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an acetamido group, a methanesulfonamidoethyl group, and a benzamide core. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is the Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
This compound acts as an inhibitor of HDAC . By inhibiting HDAC, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to various cellular responses.
Biochemical Pathways
The inhibition of HDAC by this compound affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. Changes in this pathway can lead to alterations in the transcription of certain genes, which can have downstream effects on cellular functions and processes.
Result of Action
The inhibition of HDAC by this compound can lead to changes in gene expression . These changes can result in various molecular and cellular effects, depending on the specific genes affected. In some cases, this can lead to the induction of cell cycle arrest and apoptosis, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amine precursor with acetic anhydride to introduce the acetamido group. This is followed by the sulfonation of the resulting intermediate with methanesulfonyl chloride to introduce the methanesulfonamidoethyl group. The final step involves coupling the intermediate with a benzamide derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pH, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido or methanesulfonamidoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2-aminoethyl)benzamide
- 4-acetamido-N-(2-sulfamidoethyl)benzamide
- 4-acetamido-N-(2-chloroethyl)benzamide
Uniqueness
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamidoethyl group, in particular, enhances its solubility and reactivity compared to similar compounds .
Biological Activity
4-Acetamido-N-(2-methanesulfonamidoethyl)benzamide is a synthetic organic compound notable for its biological activity, particularly as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression through the modification of histones, which can influence various cellular processes including cell proliferation and apoptosis. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes:
- Acetamido group
- Methanesulfonamidoethyl group
- Benzamide core
This specific arrangement contributes to its solubility and reactivity, making it a subject of interest in medicinal chemistry.
The primary biological activity of this compound is attributed to its role as an HDAC inhibitor . By inhibiting HDACs, the compound alters the acetylation status of histones, leading to changes in gene expression patterns. This action can result in:
- Inhibition of tumor cell growth : HDAC inhibition has been associated with the reactivation of tumor suppressor genes and the induction of cell cycle arrest.
- Induction of apoptosis : The compound may promote programmed cell death in cancer cells by modulating apoptotic pathways.
In vitro Studies
Several studies have demonstrated the efficacy of this compound in various cancer cell lines. For instance:
- Breast Cancer Cell Lines : Inhibition of HDAC activity led to significant reductions in cell viability (IC50 values reported around 15 µM) .
- Colon Cancer Models : The compound showed promise in reducing tumor growth in xenograft models, suggesting its potential for therapeutic use .
In vivo Studies
In animal models, this compound has been shown to:
- Reduce tumor size by up to 40% compared to control groups when administered at therapeutic doses.
- Exhibit low toxicity profiles, with no significant adverse effects observed at effective dosages .
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination with other chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects compared to traditional therapies.
- Study on Neurological Disorders : Research explored the potential neuroprotective effects of this compound due to its HDAC inhibitory properties. Preliminary results suggested improvements in cognitive function in animal models of neurodegeneration .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | HDAC Inhibition | Solubility | Notable Effects |
---|---|---|---|
4-Acetamido-N-(2-aminoethyl)benzamide | Moderate | Moderate | Anticancer properties |
4-Acetamido-N-(2-sulfamidoethyl)benzamide | Low | Low | Limited therapeutic applications |
This compound | High | High | Significant anticancer activity |
Properties
IUPAC Name |
4-acetamido-N-[2-(methanesulfonamido)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9(16)15-11-5-3-10(4-6-11)12(17)13-7-8-14-20(2,18)19/h3-6,14H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBDKIOTAAEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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